molecular formula C19H27N5O2S B2593499 1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-morpholin-4-ylpropyl)thiourea CAS No. 402945-02-2

1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-morpholin-4-ylpropyl)thiourea

Cat. No.: B2593499
CAS No.: 402945-02-2
M. Wt: 389.52
InChI Key: ZMVUTHGVVYBMLT-UHFFFAOYSA-N
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Description

1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-morpholin-4-ylpropyl)thiourea is a useful research compound. Its molecular formula is C19H27N5O2S and its molecular weight is 389.52. The purity is usually 95%.
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Scientific Research Applications

Neurokinin-1 Receptor Antagonism

This compound has been explored for its role in neurokinin-1 (NK-1) receptor antagonism, demonstrating significant potential in pre-clinical tests relevant to clinical efficacy in emesis and depression. The construction of its derivatives has shown high affinity and oral activity, with a notable solubility in water, which is significant for both intravenous and oral clinical administration (Harrison et al., 2001).

Crystal Engineering

In the realm of crystal engineering, derivatives of thiourea, such as bis-thiourea derivatives derived from N,N′-bis(3-aminopropyl)piperazine, have shown a highly conserved intramolecular hydrogen bonding pattern. This intramolecular interaction lends a spiral-like structure to the molecules, facilitating the assembly into infinite chains via intermolecular interactions. Such structural features are crucial for the development of new materials with specific crystallographic properties (Paisner, Zakharov, & Doxsee, 2010).

Anticonvulsant Activity

A series of N-substituted-N′-(3,5-di/1,3,5-trimethylpyrazole-4-yl)thioureas, including compounds closely related to the specified chemical, have been synthesized and evaluated for their anticonvulsant activities. Among these, specific derivatives demonstrated remarkable activity, highlighting the therapeutic potential of such compounds in managing convulsive disorders (Kaymakçıoğlu, Rollas, & Kartal-Aricioglu, 2003).

Antimicrobial Evaluation

Thiourea derivatives have been synthesized and evaluated for their antimicrobial activities, showing promising results against selected microbial species. This includes research into compounds with morpholinyl and thiourea structures, indicating a broad scope for the development of new antimicrobial agents based on thiourea chemistry (Gul et al., 2017).

Properties

IUPAC Name

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-morpholin-4-ylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2S/c1-15-17(18(25)24(22(15)2)16-7-4-3-5-8-16)21-19(27)20-9-6-10-23-11-13-26-14-12-23/h3-5,7-8H,6,9-14H2,1-2H3,(H2,20,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVUTHGVVYBMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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